2-Hydroxyimino-1-(4-methoxyphenyl)ethanone
Overview
Description
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone, also known as HMPA, is a chemical compound that has been widely used in scientific research for its unique properties. HMPA is a polar aprotic solvent that has been used in a variety of applications, including as a reaction medium in organic synthesis, as a co-solvent in chromatography, and as a stabilizer for reactive intermediates.
Scientific Research Applications
Synthesis and Heterocyclization
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone has been utilized in the synthesis of various heterocyclic compounds. A study by Moskvina, Shilin, and Khilya (2015) demonstrated its use in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the formation of isoflavones and various heterocycles like isoxazole, pyrazoles, and aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).
Crystal Structure Analysis
The compound has been studied for its crystal structure, offering insights into molecular configurations and interactions. Kesternich et al. (2010) investigated the dihedral angles and intramolecular interactions of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a related compound, providing valuable information for structural chemistry (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Antimicrobial Activity
A variety of 1-(2-hydroxy-4-methoxyphenyl)ethanone derivatives were synthesized and screened for their antimicrobial properties. The study by Nagamani et al. (2018) highlights the potential of these derivatives in antimicrobial applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Oxidation Reactions and Catalysis
The role of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone in oxidation reactions has been explored. Orlińska and Romanowska (2011) studied its oxidation catalyzed by N-hydroxyphthalimide, revealing its potential in organic synthesis and catalysis (Orlińska & Romanowska, 2011).
Platelet Aggregation Inhibition
A study by Akamanchi et al. (1999) focused on the synthesis of paeonol and its analogs, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, and evaluated their potential as inhibitors of platelet aggregation. This research indicates its possible therapeutic applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
properties
IUPAC Name |
2-hydroxyimino-1-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANIGOHQUOHJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423265 | |
Record name | 2-hydroxyimino-1-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone | |
CAS RN |
1823-76-3 | |
Record name | 2-hydroxyimino-1-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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